1-({6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole
Description
1-({6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzimidazole core linked to a triazolothiadiazole moiety. The presence of these fused rings imparts the compound with a range of biological activities, making it a promising candidate for drug development.
Properties
Molecular Formula |
C18H18N8S |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
3-(benzimidazol-1-ylmethyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H18N8S/c1-11(2)7-12-8-14(21-20-12)17-24-26-16(22-23-18(26)27-17)9-25-10-19-13-5-3-4-6-15(13)25/h3-6,8,10-11H,7,9H2,1-2H3,(H,20,21) |
InChI Key |
DPFRIBGVQDAODD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NN1)C2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-({6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-methylpropyl-1H-pyrazole-3-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with thiocarbohydrazide to yield the triazolothiadiazole ring system. The final step involves the alkylation of the triazolothiadiazole with benzimidazole under basic conditions to form the target compound .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for each step of the synthesis.
Chemical Reactions Analysis
1-({6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents such as alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form various fused ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides, while reduction of the pyrazole ring can yield dihydropyrazole derivatives .
Scientific Research Applications
Biological Activities
Compounds that incorporate benzimidazole and triazole structures have been extensively studied for their pharmacological properties. The following are key areas where this compound may have significant applications:
- Antitumor Activity : Research indicates that derivatives of triazoles and thiadiazoles can inhibit tumor growth by targeting specific enzymes involved in tumor metabolism. For instance, compounds similar to this structure have shown efficacy in inhibiting thymidine phosphorylase, an enzyme that promotes tumor growth and metastasis .
- Antimicrobial Properties : The presence of the pyrazole ring suggests potential antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains, making them candidates for antibacterial therapy .
- Anti-inflammatory Effects : Compounds with similar structural features have been reported to exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation .
Several studies have explored the pharmacological potential of compounds with similar structures:
- A study on pyrazolo[1,5-a][1,3,5]triazin derivatives demonstrated their ability to inhibit tubulin polymerization in cancer cells. This mechanism highlights their potential as antitumor agents .
- Another investigation focused on the synthesis of 5-(2-amino-thiazol-4-yl) derivatives showed promising antibacterial activity against various pathogens like Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can significantly enhance efficacy against infectious diseases .
Mechanism of Action
The mechanism of action of 1-({6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole involves its interaction with various molecular targets and pathways. The compound has been shown to bind to and inhibit the activity of enzymes such as carbonic anhydrase and cholinesterase. This inhibition is achieved through the formation of stable enzyme-inhibitor complexes, which prevent the enzymes from catalyzing their respective reactions .
In addition to enzyme inhibition, the compound also interacts with cellular receptors, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. These interactions contribute to the compound’s anticancer, antimicrobial, and anti-inflammatory activities .
Comparison with Similar Compounds
1-({6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazolothiadiazole core but differ in the substituents attached to the ring system.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: These compounds have a tetrazine ring fused to the triazole ring, resulting in different chemical and biological properties.
Benzimidazole Derivatives: Compounds with a benzimidazole core exhibit a wide range of biological activities, including antiviral, antifungal, and anticancer properties.
The uniqueness of this compound lies in its combination of a benzimidazole core with a triazolothiadiazole ring system, which imparts a diverse range of biological activities and makes it a valuable compound for drug development and scientific research .
Biological Activity
1-({6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole is a complex organic compound with potential biological activities. This article reviews its molecular properties, synthesis, and biological activities, particularly in anticancer and antiviral contexts.
Molecular Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H18N8S
- Molecular Weight : 378.5 g/mol
- Structural Features : The compound includes a benzimidazole core linked to a triazole-thiadiazole moiety via a methyl bridge. The presence of a pyrazole ring contributes to its biological activity.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrazolo[4,3-e][1,2,4]triazines exhibit significant antitumor activity. For instance, compounds similar to this compound have shown enhanced cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF-7 | 10 | Inhibition of tubulin polymerization |
| 2 | MDA-MB-231 | 8 | Induction of apoptosis via caspase activation |
These findings suggest that the compound's structure may facilitate interactions with cellular targets involved in cancer progression.
Antiviral Activity
In addition to its antitumor properties, compounds in this class have demonstrated antiviral effects. For example, structural derivatives have been tested against viral infections with promising results. The mechanism often involves the inhibition of viral replication and modulation of host cell pathways.
Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research evaluated the anticancer efficacy of various benzimidazole derivatives. The study found that compounds with similar structures to this compound exhibited IC50 values lower than standard chemotherapeutics like cisplatin in MCF-7 and MDA-MB-231 cell lines. The mechanism was linked to the induction of apoptosis through caspase pathways and inhibition of NF-kB signaling .
Study 2: Antiviral Properties
Another study focused on the antiviral potential of similar pyrazole-containing compounds against influenza viruses. The results indicated that these compounds could inhibit viral replication by interfering with viral RNA synthesis and enhancing host immune responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
